molecular formula C18H20N4O B2770706 6-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile CAS No. 2380070-61-9

6-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile

Cat. No.: B2770706
CAS No.: 2380070-61-9
M. Wt: 308.385
InChI Key: OLIQMILDIVANSI-UHFFFAOYSA-N
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Description

6-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile is a complex organic compound featuring a piperidine ring substituted with a pyridine moiety and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihalide.

    Attachment of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the piperidine intermediate.

    Introduction of the Nitrile Group: The nitrile group is often introduced through a cyanation reaction, where a suitable leaving group on the pyridine ring is replaced by a cyano group using reagents like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, forming various oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can reduce the nitrile group.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.

    Reduction: Amines or other reduced forms of the nitrile group.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.

    Chemical Biology: It serves as a probe in studying biological pathways and mechanisms.

    Industrial Applications: It is explored for its use in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 6-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile exerts its effects involves binding to specific molecular targets such as receptors or enzymes. The piperidine and pyridine rings facilitate interactions with biological macromolecules, while the nitrile group can participate in hydrogen bonding and other interactions that stabilize the compound within its target site.

Comparison with Similar Compounds

Similar Compounds

  • 6-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile
  • 6-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile

Uniqueness

Compared to its analogs, 6-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile is unique due to the specific positioning of the nitrile group, which can significantly influence its chemical reactivity and biological activity. This positional difference can affect the compound’s binding affinity and specificity towards its molecular targets, making it a valuable candidate for further research and development.

Properties

IUPAC Name

6-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-14-10-17(4-7-20-14)23-13-15-5-8-22(9-6-15)18-3-2-16(11-19)12-21-18/h2-4,7,10,12,15H,5-6,8-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIQMILDIVANSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCN(CC2)C3=NC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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